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Compound of Interest

Compound Name: PD1-PDL1-IN 2

Cat. No.: B12374784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of PD1-PDL1-IN-2, a potent small molecule inhibitor of the Programmed

Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, also identified as ZE132.

Chemical Structure and Properties
PD1-PDL1-IN-2 (ZE132) is a novel, selective small-molecule inhibitor designed to disrupt the

PD-1/PD-L1 immune checkpoint pathway.[1] Its chemical and physical properties are

summarized below.
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Identifier Value

Compound Name PD1-PDL1-IN-2

Synonym ZE132

IUPAC Name

2-[[[5-Chloro-2-[(5-cyano-3-pyridinyl)methoxy]-4-

[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-

methylphenyl]methoxy]phenyl]methyl][3-

(dimethylamino)propyl]amino]ethanesulfonic

acid

CAS Number 2566710-63-0

Molecular Formula C₃₇H₄₁ClN₄O₇S

Molecular Weight 721.26 g/mol

SMILES String

N#CC1=CN=CC(COC2=CC(OCC3=CC=CC(C4

=CC=C5OCCOC5=C4)=C3C)=C(C=C2CN(CCS

(=O)(O)=O)CCCN(C)C)Cl)=C1

Physicochemical Properties
Property Value

Solubility Soluble to 100 mM in DMSO.

Storage Store at -20°C.

Note: Melting point and pKa data are not readily available in the reviewed literature.

Biological Activity and Mechanism of Action
ZE132 is a high-affinity ligand of PD-L1, potently and selectively inhibiting its interaction with

the PD-1 receptor.[1] This disruption of the PD-1/PD-L1 axis reinvigorates the anti-tumor

immune response.

In Vitro Activity
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Parameter Value Assay

IC₅₀ 23.49 nM HTRF Binding Assay

K 19.36 nM SPR-based Affinity Assay

Mechanism of Action
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells triggers an

inhibitory signaling cascade, leading to T-cell exhaustion and immune evasion by the tumor.

ZE132 physically blocks this interaction, thereby restoring T-cell function.

The downstream effects of this blockade by ZE132 include:

Enhanced T-cell Activation: Promotes the activation and proliferation of cytotoxic T-

lymphocytes (CTLs) within the tumor microenvironment.[1]

Increased Cytokine Production: Induces the expression and release of pro-inflammatory

cytokines, such as Interleukin-2 (IL-2), which are crucial for a robust anti-tumor response.[1]

Modulation of the Tumor Microenvironment: Elicits a strong inhibitory effect on the mRNA

expression of Transforming Growth Factor-beta (TGF-β), a key immunosuppressive

cytokine.[1]
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PD-1/PD-L1 Signaling Pathway and Inhibition by ZE132
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Caption: PD-1/PD-L1 signaling and ZE132 inhibition.
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

findings.

Homogeneous Time-Resolved Fluorescence (HTRF)
Binding Assay
This assay is employed to determine the in vitro inhibitory activity of compounds on the PD-

1/PD-L1 interaction.

Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with

compatible FRET (Förster Resonance Energy Transfer) pairs (e.g., a donor like Europium

cryptate and an acceptor like d2). When PD-1 and PD-L1 interact, the donor and acceptor are

brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction

will lead to a decrease in the FRET signal.

Materials:

Recombinant Human PD-1 (e.g., His-tagged)

Recombinant Human PD-L1 (e.g., Fc-tagged)

Anti-tag donor fluorophore (e.g., Anti-His-Europium Cryptate)

Anti-tag acceptor fluorophore (e.g., Anti-Fc-d2)

Assay Buffer (e.g., PBS, 0.1% BSA, 0.5% Tween-20)

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of ZE132 in the assay buffer. The final

DMSO concentration should be kept constant and low (e.g., <1%).
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Reagent Preparation: Prepare working solutions of the recombinant proteins and HTRF

detection reagents in the assay buffer at the desired concentrations.

Assay Assembly:

Add 2 µL of the serially diluted ZE132 or vehicle control to the wells of the 384-well plate.

Add 1 µL of the PD-1 protein solution.

Add 1 µL of the PD-L1 protein solution.

Add 2 µL of the pre-mixed HTRF detection reagents.

Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from

light.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis:

Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

Normalize the data to the high (no inhibitor) and low (no protein interaction) controls.

Plot the normalized response against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.
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HTRF Assay Workflow
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Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.

T-Cell Mediated Cytotoxicity Assay (Co-culture)
This cell-based assay evaluates the ability of ZE132 to enhance the killing of tumor cells by T-

cells.
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Principle: PD-L1-expressing tumor cells are co-cultured with activated T-cells. In the absence of

an inhibitor, the tumor cells will suppress T-cell cytotoxicity. The addition of ZE132 is expected

to block the PD-1/PD-L1 interaction and restore the T-cells' ability to kill the tumor cells.

Cytotoxicity can be measured by various methods, such as lactate dehydrogenase (LDH)

release or flow cytometry-based viability staining.

Materials:

PD-L1 expressing tumor cell line (e.g., MC38-hPD-L1)

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

ZE132

96-well cell culture plates

Cytotoxicity detection kit (e.g., LDH release assay kit or viability dyes for flow cytometry)

Procedure:

Tumor Cell Plating: Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them

to adhere overnight.

T-cell Preparation: Isolate PBMCs or T-cells from a healthy donor.

Co-culture Setup:

Remove the medium from the tumor cells.

Add the T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

Add T-cell activation reagents.

Treatment: Add serial dilutions of ZE132 or vehicle control to the co-culture.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

Cytotoxicity Measurement:

LDH Release: Centrifuge the plate, collect the supernatant, and measure LDH activity

according to the manufacturer's protocol.

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide) and

cell-specific markers (e.g., anti-CD3 for T-cells), and analyze the percentage of dead

tumor cells by flow cytometry.

Data Analysis: Calculate the percentage of specific lysis for each concentration of ZE132

and determine the EC₅₀ value.
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T-Cell Cytotoxicity Assay Workflow
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Caption: Workflow for T-cell mediated cytotoxicity assay.
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Synthesis
A detailed, step-by-step synthesis protocol for ZE132 is not publicly available in the reviewed

literature. The primary publication refers to its generation through exploration of structure-

activity relationships and biochemical assays, suggesting a multi-step synthetic route

developed internally.[1]

Conclusion
PD1-PDL1-IN-2 (ZE132) is a potent and selective small molecule inhibitor of the PD-1/PD-L1

interaction. Its ability to block this key immune checkpoint, leading to enhanced T-cell activation

and anti-tumor immunity, makes it a promising candidate for further preclinical and clinical

development in the field of cancer immunotherapy. The provided protocols offer a foundation

for the in vitro characterization of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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